molecular formula C22H19ClN4S B382373 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 342780-86-3

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B382373
CAS RN: 342780-86-3
M. Wt: 406.9g/mol
InChI Key: FWPLXDCPKQVZKI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a potent and selective inhibitor of the dopamine D3 receptor. It has shown potential for the treatment of various neurological and psychiatric disorders. In

Scientific Research Applications

  • Antimicrobial and Anti-Inflammatory Agents : Thienopyrimidine derivatives, including those related to the compound , have demonstrated significant antimicrobial and anti-inflammatory activities. These compounds have shown notable efficacy against fungi, bacteria, and inflammation-related conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • VEGF Receptor Inhibitors : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in tumor growth and metastasis. These compounds have potential therapeutic applications in cancer treatment (Yang-Heon Song, 2007).

  • Selective Serotonin 5-HT6 Receptor Antagonists : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are structurally related to the compound, have shown high affinity and selectivity for the serotonin 5-HT6 receptor, suggesting potential use in treating disorders related to serotonin imbalance (Ivachtchenko et al., 2010).

  • Antifungal and Antibacterial Activities : Novel series of thieno[2,3-d]pyrimidine derivatives have demonstrated potent antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

  • VEGFR3 Inhibitors for Breast Cancer Treatment : Thieno[2,3-d]pyrimidine derivatives have been explored as VEGFR3 inhibitors, showing significant promise in the treatment of metastatic breast cancer (Li et al., 2021).

  • Anti-inflammatory Activity : Some 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones have been synthesized and evaluated for their anti-inflammatory activity, showing significant potential in this field (Pan, Wang, Liu, Gong, & Quan, 2015).

  • Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, suggesting potential use in treatments involving these pathways (Lei, Wang, Xiong, & Lan, 2017).

  • Cytotoxicity Against Cancer Cell Lines : Certain thieno[2,3‐d]pyrimidine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents (Saddik et al., 2017).

properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLXDCPKQVZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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